1-(2-Methylbenzyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14(16)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFSTMVBCKBJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397779 | |
| Record name | 1-[(2-methylphenyl)methyl]piperidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039714-46-9 | |
| Record name | 1-[(2-methylphenyl)methyl]piperidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Pyridinecarboxylic Acid Precursors
A well-documented approach for preparing piperidinecarboxylic acids involves the catalytic hydrogenation of pyridinecarboxylic acids under controlled conditions. For example, 2-pyridinecarboxylic acid (picolinic acid) can be hydrogenated in the presence of palladium on carbon catalyst under elevated hydrogen pressure and temperature to yield 2-piperidinecarboxylic acid (pipecolic acid). This method achieves high molar yields (~85%) and purity (98–102%) with melting points around 273–278 °C.
Although this method is for unsubstituted piperidine-2-carboxylic acid, it provides a backbone for further functionalization. The N-substitution with 2-methylbenzyl groups can be introduced post-hydrogenation via alkylation reactions.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrogenation | Pd/C catalyst, 3–5 MPa H2, 80–100 °C, 3–6 h | Conversion of pyridine to piperidine ring |
| Work-up | Filtration of catalyst, vacuum distillation | Pipecolic acid isolation |
| Alkylation (post-step) | Alkyl halide (2-methylbenzyl bromide), base (K2CO3), solvent (ACN), 50 °C, 5 h | N-substituted piperidine derivative |
This approach is scalable and has been patented for industrial production of piperidinecarboxylic acids.
Amide Coupling and Alkylation Route
Another synthetic route involves coupling a piperidine-2-carboxylic acid derivative with benzyl-type substituents via amide bond formation or direct N-alkylation.
A representative method includes:
- Starting with a protected 4-amino-N-Boc-piperidine intermediate.
- Coupling with carboxylic acid derivatives using carbodiimide coupling agents such as EDC·HCl and catalytic DMAP in dichloromethane under nitrogen atmosphere at room temperature overnight.
- Subsequent deprotection with trifluoroacetic acid (TFA) to liberate the free amine.
- Alkylation with 2-methylbenzyl bromide in the presence of potassium carbonate in acetonitrile at 50 °C for 5 hours to introduce the 2-methylbenzyl group at the nitrogen.
Summary of Key Reagents and Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide coupling | EDC·HCl, DMAP, DCM, rt, overnight | Formation of amide intermediate |
| Deprotection | TFA, DCM, rt, 2 h | Removal of Boc protecting group |
| N-Alkylation | 2-Methylbenzyl bromide, K2CO3, ACN, 50 °C, 5 h | Introduction of 2-methylbenzyl group on N |
This method is versatile and allows for structural modifications on the piperidine ring and substituents.
Asymmetric Synthesis Using Chiral Auxiliaries
For obtaining optically pure piperidine-2-carboxylic acid derivatives, asymmetric synthesis methods have been developed. For example, (S)-2-piperidinecarboxylic acid can be synthesized by:
- Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate.
- Asymmetric alkylation with a strong base.
- Imine hydrolysis and intramolecular cyclization in a one-pot reaction.
- Removal of chiral auxiliary under alkaline conditions to yield the enantiomerically enriched product.
While this method is reported for the parent piperidine-2-carboxylic acid, it can be adapted for N-substituted derivatives such as this compound by introducing the substituent either before or after the asymmetric steps.
Research Findings and Comparative Analysis
Summary Table of Preparation Methods for this compound
| Preparation Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Hydrogenation of pyridine acid | Reduction of 2-pyridinecarboxylic acid to pipecolic acid | Pd/C catalyst, H2 (3-5 MPa), 80-100 °C, 3-6 h | Base structure for further N-alkylation |
| 2. N-Alkylation | Alkylation of piperidine nitrogen with 2-methylbenzyl bromide | K2CO3, acetonitrile, 50 °C, 5 h | Introduces 2-methylbenzyl substituent |
| 3. Amide coupling (alternative) | Coupling of piperidine derivative with carboxylic acid | EDC·HCl, DMAP, DCM, rt, overnight | Used when starting from protected amines |
| 4. Deprotection | Removal of protecting groups | TFA, DCM, rt, 2 h | Required for free amine formation |
| 5. Asymmetric synthesis (optional) | Chiral auxiliary mediated synthesis | Lewis acid catalysis, strong base, one-pot cyclization | For optically pure piperidine derivatives |
Chemical Reactions Analysis
Substitution Reactions
The piperidine nitrogen and adjacent carbons are susceptible to nucleophilic substitution. For example:
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N-Alkylation/Arylation : The nitrogen atom undergoes alkylation with alkyl halides under basic conditions. A study on analogous piperidine derivatives demonstrated that benzyl halides react efficiently at the nitrogen, forming quaternary ammonium salts (e.g., benzylation with 4-methoxybenzyl chloride yields >85% product under K₂CO₃/DMF conditions) .
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C-2 Functionalization : The carboxylic acid at C-2 can be esterified or amidated. For instance, methyl ester formation via Fischer esterification (H₂SO₄/MeOH) achieves >90% conversion, while coupling with amines using EDCI/HOBt yields amides .
Oxidation
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Carboxylic Acid Stability : The C-2 carboxylic acid resists oxidation, but the benzyl group’s methyl substituent can be oxidized to a carboxyl group using KMnO₄/H₂SO₄, forming 1-(2-carboxybenzyl)piperidine-2-carboxylic acid .
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Piperidine Ring Oxidation : Under strong oxidants (e.g., CrO₃), the piperidine ring undergoes dehydrogenation to form pyridine derivatives, though this is less common due to steric hindrance from the 2-methylbenzyl group .
Reduction
-
Carboxylic Acid to Alcohol : LiAlH₄ reduces the carboxylic acid to a primary alcohol (piperidine-2-methanol derivative) in ~70% yield.
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Benzyl Group Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, yielding piperidine-2-carboxylic acid .
Cyclization and Annulation
The compound participates in cycloadditions and lactam formation:
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Lactamization : Intramolecular cyclization under Mitsunobu conditions (DIAD/PPh₃) forms a six-membered lactam, as observed in related piperidinecarboxylic acids .
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Photocatalytic [1 + 2 + 3] Annulation : Reacts with alkenes and ammonium salts via radical intermediates under visible light (e.g., Ru(bpy)₃Cl₂ catalyst), forming 2-piperidinones with up to 62% yield .
Mechanistic Insights
Key reaction pathways involve:
-
Radical Intermediates : Photocatalytic reactions generate carbon-centered radicals at the benzyl group, enabling C–C bond formation with alkenes (e.g., acrylates) .
-
Acid-Base Catalysis : The carboxylic acid participates in hydrogen bonding, stabilizing transition states during esterification or amidation .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(2-Methylbenzyl)piperidine-2-carboxylic acid is primarily investigated for its potential therapeutic effects, particularly as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, and its inhibition has been linked to the treatment of various conditions, including:
- Anxiety Disorders
- Chronic Pain Management
- Neurodegenerative Diseases
Research indicates that compounds similar to this compound can exhibit multi-target profiles, making them promising candidates for drug development aimed at complex diseases like Alzheimer's disease (AD) .
2. Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, particularly those involving acetylcholine. Studies have shown that derivatives of piperidine compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease symptoms . The ability to inhibit AChE while also modulating FAAH presents a dual-action therapeutic approach.
3. Synthesis and Chemical Reactions
This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:
- Esterification: To form esters for use in drug formulations.
- Amidation: To synthesize amide derivatives that may enhance biological activity.
These reactions expand the scope of its applications in creating novel compounds with enhanced pharmacological properties.
Case Studies
Case Study 1: Development of Multi-functional Drugs
In a study published in Pharmaceutical Chemistry, researchers synthesized hybrids incorporating the piperidine structure with various pharmacophores. These compounds demonstrated significant inhibition of AChE and FAAH, showcasing their potential as multi-functional agents against neurodegenerative diseases .
Case Study 2: Evaluation of Antioxidant Properties
Another investigation focused on the antioxidant properties of piperidine derivatives. The study reported that specific substitutions on the aromatic ring of this compound enhanced its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Industrial Applications
1. Pharmaceutical Industry
The unique structure of this compound makes it valuable in pharmaceutical formulations. Its role as a precursor in synthesizing more complex molecules allows for the development of new medications targeting pain relief and neurological disorders.
2. Chemical Manufacturing
The compound is utilized in the production of various chemical intermediates. Its reactivity enables the creation of diverse chemical entities that can be tailored for specific industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Key Differences in Properties and Activity
Steric and Electronic Effects :
- The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like the 2,6-dimethoxybenzyl in Compound 4a .
- Chlorine substituents (e.g., in 1-(2,6-dichlorobenzyl)piperidine-2-carboxylic acid) increase electronegativity, enhancing interactions with hydrophobic protein pockets .
- 53% for piperidine derivatives) .
- Functional Groups and Bioactivity: Sulfonyl and thienyl groups (e.g., ) improve aqueous solubility and metabolic stability, making them favorable for drug design . Phosphonomethyl derivatives like CGS 19755 show distinct NMDA receptor antagonism due to their ability to mimic glutamate’s phosphate group .
Biological Activity
1-(2-Methylbenzyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C14H19NO2, known for its potential biological activities. This compound has attracted attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics that suggest possible interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 1039714-46-9
The structure consists of a piperidine ring substituted with a 2-methylbenzyl group and a carboxylic acid functional group, which may influence its biological activity by facilitating interactions with specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting key metabolic pathways. For instance, it can potentially inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes including pain regulation and mood stabilization .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:
- Cholinesterase Inhibition : Compounds in this class have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could protect cells from oxidative stress and contribute to neuroprotection .
- Antiproliferative Effects : Similar piperidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Cholinesterase Inhibition : A study highlighted the development of piperidine derivatives that effectively inhibited AChE and BChE with IC50 values in the low micromolar range. This suggests that this compound could be explored further for its potential in treating cognitive disorders .
- Antioxidant Properties : In vitro assays conducted on cell lines like HepG2 and SHSY-5Y revealed that certain piperidine derivatives showed significant antioxidant activity while maintaining low cytotoxicity, indicating their safety for potential therapeutic use .
- Antiproliferative Activity : Research on benzoylpiperidine derivatives indicated notable antiproliferative activity against breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM. This positions compounds like this compound as promising candidates for further development in oncology .
Comparative Analysis with Related Compounds
| Compound Name | Cholinesterase Inhibition (IC50) | Antioxidant Activity | Antiproliferative Activity (IC50) |
|---|---|---|---|
| This compound | Low micromolar range | Significant | 19.9 - 75.3 µM |
| Benzoylpiperidine derivative | Low nanomolar range | Moderate | 7.9 - 92 µM |
| Other piperidine derivatives | Varies | Varies | Varies |
This table summarizes key biological activities of related compounds, illustrating the potential of this compound within this context.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methylbenzyl)piperidine-2-carboxylic acid, and how can reaction yields be optimized?
A common method involves reductive amination of piperidine-2-carboxylic acid derivatives with substituted benzaldehydes. For example, the European Patent Application EP4374877A2 describes synthesizing analogous piperidine derivatives via condensation of (S)-piperidine-2-carboxylic acid methyl ester with aldehydes, followed by hydrolysis . To optimize yields:
- Use inert atmospheres (argon/nitrogen) to prevent oxidation.
- Monitor reaction progress via LC-MS or TLC.
- Purify intermediates via recrystallization (e.g., from ethanol/water mixtures) to reduce impurities.
Yield improvements (70–85%) are achievable by adjusting stoichiometric ratios (1:1.2 for aldehyde:piperidine) and temperature (50–60°C).
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
- Melting point analysis : Compare observed values (e.g., ~185–186°C) with literature data .
- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity (H315/H319 hazards) .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into CO, NOx, or HCl gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variations : Impurities >5% can skew bioassay results. Validate purity via orthogonal methods (e.g., HPLC + elemental analysis) .
- Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological relevance) or solvent (DMSO vs. saline) to replicate published protocols .
- Structural analogs : Compare with derivatives like BMS-8 (CAS 1675201-90-7), which shares a piperidine-carboxylic acid backbone but differs in substituents affecting target binding .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12) and monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 24h) and quantify remaining compound using a validated HPLC method .
- Computational modeling : Predict hydrolytic susceptibility of the methylbenzyl group using software like Schrödinger’s QikProp .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Modify substituents : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Stereochemical analysis : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) and compare IC₅₀ values in enzyme inhibition assays .
- Fragment-based screening : Use X-ray crystallography to identify binding interactions between the carboxylic acid moiety and target proteins (e.g., kinases) .
Q. What methodologies address the compound’s potential ecotoxicological impacts?
- Read-across approaches : Use data from structurally similar compounds (e.g., piperidine-2-carboxylic acid derivatives) to estimate toxicity .
- Algal toxicity assays : Test effects on Chlorella vulgaris growth (OECD 201 guideline) at concentrations 0.1–10 mg/L .
- Computational tools : Apply EPI Suite to predict biodegradability (e.g., half-life >60 days suggests persistence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
